molecular formula C18H38O2 B1583680 1,12-Octadecanediol CAS No. 2726-73-0

1,12-Octadecanediol

Cat. No.: B1583680
CAS No.: 2726-73-0
M. Wt: 286.5 g/mol
InChI Key: KHLCTMQBMINUNT-UHFFFAOYSA-N
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Preparation Methods

1,12-Octadecanediol can be synthesized through various methods. One common synthetic route involves the reduction of esters or acids derived from ricinoleic acid . The reaction conditions typically include the use of reducing agents such as lithium aluminum hydride or sodium borohydride. Industrial production methods often involve the hydrogenation of fatty acids or fatty acid esters under high pressure and temperature .

Chemical Reactions Analysis

1,12-Octadecanediol undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form alkanes using strong reducing agents.

    Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl groups are replaced by other functional groups. Common reagents and conditions used in these reactions include acids, bases, and various catalysts.

Comparison with Similar Compounds

1,12-Octadecanediol can be compared with other similar compounds such as:

This compound is unique due to its long carbon chain and the presence of hydroxyl groups at both ends, which confer specific physical and chemical properties that are valuable in various applications.

Properties

IUPAC Name

octadecane-1,12-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H38O2/c1-2-3-4-12-15-18(20)16-13-10-8-6-5-7-9-11-14-17-19/h18-20H,2-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHLCTMQBMINUNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CCCCCCCCCCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H38O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401036200
Record name Octadecane-1,12-diol
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Molecular Weight

286.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2726-73-0
Record name 1,12-Octadecanediol
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Record name Hydroxystearyl alcohol
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Record name 1,12-Octadecanediol
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Record name Octadecane-1,12-diol
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Record name Octadecane-1,12-diol
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Record name HYDROXYSTEARYL ALCOHOL
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Synthesis routes and methods

Procedure details

A 5-liter flask equipped with a stirrer, dropping funnel and reflux tube was charged with 28.5 g (0.75 mol) of LiAlH4 and 2 liters of tetrahydrofuran, to which a solution of 237.0 g (0.75 mol) of methyl 12-hydroxyoctadecanate in 1 liter of tetrahydrofuran was added dropwise over 5 hours with stirring. After completion of the dropping, the stirring was continued further for 1 hour at 65° C. After the reaction mixture was then cooled, 90 ml of a 5% aqueous solution of KOH were added with stirring. A salt precipitated was separated by filtration, and the resultant solution was concentrated under reduced pressure. The resulting residue was purified by column chromatography on silica gel, thereby obtaining 185.7 g (yield: 86.6%) of 1,12-octadecanediol.
Quantity
28.5 g
Type
reactant
Reaction Step One
Quantity
237 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
86.6%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the applications of 1,12-Octadecanediol in cosmetic formulations?

A1: this compound is a key component in creating oil-in-water emulsions for cosmetic products. [] It acts as an emulsifier when reacted with a reducing sugar to form hydroxyoctadecylpolyglycosides and polyglycosyloctadecylpolyglycosides. These compounds, in combination with this compound itself, create stable emulsions by reducing the surface tension between the oil and water phases. [] This property makes it valuable in formulations for skin and hair care products. []

Q2: How is this compound utilized in catalyst preparation for chemical reactions?

A2: this compound serves as a product in the hydrogenolysis of methyl ricinoleate, facilitated by an Fe-Cu-Al-O catalyst. [] The research highlights that the presence of aluminum (Al) as a third component in this catalyst system leads to a higher yield of this compound compared to catalysts without aluminum. []

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